molecular formula C15H16N2O5S2 B5510165 N-(4-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

N-(4-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5510165
M. Wt: 368.4 g/mol
InChI Key: FTYOHOSPTGPUKO-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds similar to N-(4-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide often involves the condensation of specific isocyanates with amines, as demonstrated in the synthesis of related morpholino compounds. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, prepared from difluorobenzonitrile by amination with morpholine (Lu et al., 2017).

Molecular Structure Analysis The molecular structure of similar compounds shows distinct characteristics. For instance, in the case of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, crystallography reveals a monoclinic system with specific spatial dimensions (Lu et al., 2017). Such structural details are crucial for understanding the molecular interactions and behavior of the compound.

Chemical Reactions and Properties Compounds with morpholino groups can exhibit notable reactions and properties. For example, the title compound in Lu et al.'s study showed effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017). This biological activity is a significant aspect of the chemical properties of such compounds.

Physical Properties Analysis The physical properties of compounds like this compound can be inferred from similar molecules. For instance, the crystallographic analysis provides insights into their solid-state structure, which is essential for understanding their physical behavior (Lu et al., 2017).

Chemical Properties Analysis The chemical properties are closely tied to the molecular structure and synthesis pathway. The reactivity and interaction with biological systems, as seen in compounds with morpholino groups, give an indication of the chemical nature and potential applications of this compound (Lu et al., 2017).

Scientific Research Applications

Inhibitory Effects on Carbonic Anhydrases

Studies have shown that aromatic sulfonamides, similar in structure to N-(4-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, exhibit inhibitory activities against carbonic anhydrase isoenzymes. These enzymes are crucial for various physiological processes, including respiration, acid-base balance, and ion exchange. Inhibitors of carbonic anhydrases are researched for their therapeutic potential in treating conditions like glaucoma, epilepsy, and certain types of tumors. Aromatic sulfonamides have demonstrated nanomolar inhibitory concentrations, highlighting their potential as potent inhibitors of these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Modulation

Another application of compounds structurally related to this compound is in the modulation of antibiotic activity against multidrug-resistant strains. The morpholine group, known for its antimicrobial properties, has been investigated for enhancing the effectiveness of antibiotics against resistant bacteria. This highlights the potential use of such compounds in addressing the growing concern of antibiotic resistance (Oliveira et al., 2015).

Chemical Synthesis and Drug Development

Compounds with morpholine groups play a significant role in chemical synthesis and drug development. Their structural features make them valuable intermediates in the synthesis of various biologically active molecules. For instance, the synthesis of morpholines from sulfinamides as protecting groups for amines showcases the versatility of these compounds in organic synthesis, potentially leading to the development of new pharmaceuticals (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).

properties

IUPAC Name

N-(4-hydroxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c18-12-3-1-11(2-4-12)16-15(19)14-9-13(10-23-14)24(20,21)17-5-7-22-8-6-17/h1-4,9-10,18H,5-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYOHOSPTGPUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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